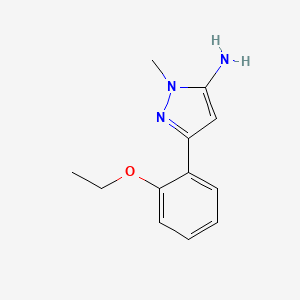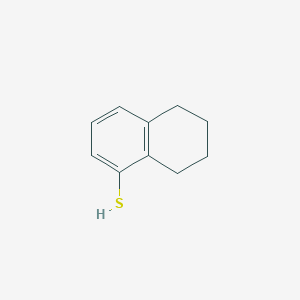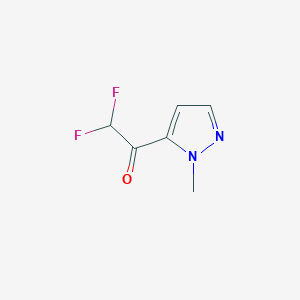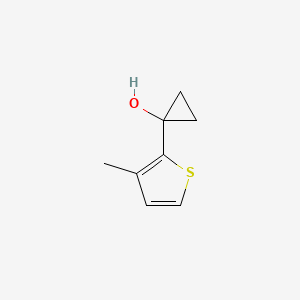
3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated piperazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential therapeutic properties. It serves as a building block for the synthesis of drugs that target various biological pathways, including those involved in neurological and psychiatric disorders .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-((6-nitropyridin-2-yl)methyl)piperazine-1-carboxylate
Uniqueness: What sets tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate apart from similar compounds is the presence of the 2,4,6-trimethylphenyl group. This structural feature imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C18H28N2O2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-12-9-13(2)16(14(3)10-12)15-11-20(8-7-19-15)17(21)22-18(4,5)6/h9-10,15,19H,7-8,11H2,1-6H3 |
Clave InChI |
OWGVZERDCWLNBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2CN(CCN2)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)


